molecular formula C9H12ClF2N B2476890 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2503203-72-1

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No. B2476890
M. Wt: 207.65
InChI Key: GULBGQVYKJWEDN-UHFFFAOYSA-N
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Description

“2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride”, also known as DFPEA hydrochloride, is a novel compound that has recently gained attention in scientific research. It has a CAS Number of 2503203-72-1 and a molecular weight of 207.65 . It is typically available in powder form .


Synthesis Analysis

The synthesis of compounds like “2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride” often involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2N.ClH/c1-6(12)7-3-2-4-8(5-7)9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is typically stored at room temperature . It is available in powder form .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized by condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, demonstrated notable antibacterial and antifungal activities. Some compounds in this series exhibited activities comparable or slightly better than standard drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Antiamoebic Activity

Chalcones possessing N-substituted ethanamine, synthesized through aldol condensation reaction, showed significant antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica. Interestingly, twelve out of eighteen compounds in this series showed better activity than the standard drug metronidazole, highlighting their potential in treating amoebic infections (Zaidi et al., 2015).

Catalytic and Structural Applications

The compound 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride has been utilized as an intermediate or a structural component in various chemical syntheses. For instance, it was involved in the synthesis of fluorinated aromatic polybenzimidazopyrrolones, showcasing excellent thermal stability and alkaline-hydrolysis resistance, which could be beneficial in high-performance polymer applications (Tao et al., 2014). Similarly, this compound played a role in synthesizing copper-mediated difluoromethylated (hetero)aryl iodides and β-styryl halides, emphasizing its utility in creating organofluorine compounds prevalent in pharmaceuticals, agrochemicals, and material sciences (Prakash et al., 2012).

Neurotransmitter Shape Influence

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride has been studied for its influence on the shape of neurotransmitters. Specifically, research on the rotational spectrum of 2-(2-fluorophenyl)ethanamine demonstrated that fluorination significantly alters the energy and structure of conformers, which could have implications for understanding neurotransmitter behavior and designing new psychoactive substances (Melandri et al., 2012).

Psychoactive Compound Identification

The compound has also been used in the forensic analysis of psychoactive substances. For instance, the identification of thermolabile psychoactive compounds was facilitated by derivatization with heptafluorobutyric anhydride, a process in which 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride played a crucial role (Lum et al., 2020).

Safety And Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements include H302-H315-H319-H335, suggesting potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The field of difluoromethylation, which includes compounds like “2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride”, has seen significant advances and is of interest in process chemistry . Future directions may include the development of more efficient synthesis methods and the exploration of its potential applications in various fields.

properties

IUPAC Name

2-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c10-9(11)8-3-1-2-7(6-8)4-5-12;/h1-3,6,9H,4-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULBGQVYKJWEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride

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